molecular formula C4H3FN2O2 B027822 6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione CAS No. 90344-84-6

6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione

Cat. No. B027822
CAS RN: 90344-84-6
M. Wt: 131.08 g/mol
InChI Key: GHASVSINZRGABV-MICDWDOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of pyrimidine dione derivatives often involves optimized total syntheses highlighted by nearly quantitative ring-closing reactions to form the core pyrimidine structure. For example, the efficient synthesis of novel heterocycle derivatives such as (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycles has been reported, utilizing spectral techniques and computational exploration for structure confirmation (Rosen, German, & Kerns, 2009) (Ashraf et al., 2019).

Molecular Structure Analysis

Molecular structure analysis of pyrimidine derivatives typically involves spectroscopic methods and theoretical calculations, such as density functional theory (DFT) and time-dependent DFT, to ascertain the chemical structures and explore electronic structures (Ashraf et al., 2019).

Chemical Reactions and Properties

Chemical reactions of pyrimidine diones often involve cyclization of precursors with substituted urea or other reactants to yield compounds with varying herbicidal activities or other biological activities. The formation of bicyclic ring systems serves as a scaffold for biologically active compounds (Huazheng, 2013).

Physical Properties Analysis

Physical properties of pyrimidine derivatives, such as solubility and permeability coefficients, can significantly vary depending on the structural diversity of these compounds. These properties are crucial for determining their biopharmaceutical applications (Jatczak et al., 2014).

Chemical Properties Analysis

The chemical properties of pyrimidine dione derivatives, including reactivity sites and interactions among different orbitals, can be explored through molecular electrostatic potential (MEP) analysis and natural bond orbital (NBO) analysis. Such studies help predict nucleophilic and electrophilic sites, contributing to a comprehensive understanding of these compounds' chemical behavior (Ashraf et al., 2019).

Scientific Research Applications

Synthesis and Structural Analysis

  • Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives, including compounds with a 5-fluoro-2-hydroxybenzoyl moiety, have been synthesized and analyzed using various spectral techniques and density functional theory (DFT). These compounds demonstrate significant potential for various applications due to their unique electronic structures and reactivity profiles (Ashraf et al., 2019).

Chemical Properties and Interactions

  • Tegafur, an important chemotherapy drug component, is structurally similar to 5-fluoro-uracil (5-FU) and has been studied for its molecular electrostatic potential surface and other properties using DFT, providing insights into its selectivity and interactions at the molecular level (Prasad et al., 2010).
  • The interaction of double-stranded and G-quadruplex DNA with sulfonyl 5-fluorouracil derivatives has been investigated, revealing insights into the potential anticancer activities of these compounds (Hu et al., 2012).

Applications in Drug Development and Molecular Imaging

  • Pyrimidine-2,4-diones linked to an isoxazolidine nucleus have been synthesized as potential anti-HIV agents, showing promising activity and minimal toxicity (Romeo et al., 2019).
  • Fluorinated pyrimidine derivatives, such as those containing a 1-fluoro-3-hydroxyisobutyl moiety, have been explored as tracer molecules for non-invasive imaging of gene expression using positron emission tomography (PET) (Kraljević et al., 2011).

Bioactivity and Herbicidal Applications

  • Synthesis of pyrimido[4,5-d]pyrimidine-2,4-dione compounds has been reported for their herbicidal activities, demonstrating the utility of such compounds in agricultural applications (Wang et al., 2021).
  • Novel pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids have been synthesized as protoporphyrinogen oxidase inhibitors, showing promising herbicidal activities and potential for weed control (Wang et al., 2017).

Safety And Hazards

5-Fluorouracil is a cytotoxic chemotherapy medication used to treat cancer. It can cause strong side effects, and there is very little difference between the maximum tolerated dose and minimum effective dose because of these side effects .

Future Directions

Future research could focus on the potential use of “6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione” and similar compounds in cancer treatment. The Al6P6 nanocluster for 5-fluorouracil can potentially be used as an electronic sensor . Further development of immunotherapy is expected in the future, and combination with DNA analog drugs involving 5-fluorouracil has the potential to become a highly effective therapy .

properties

IUPAC Name

6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i1D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHASVSINZRGABV-MICDWDOJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=O)NC(=O)N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30575933
Record name 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione

CAS RN

90344-84-6
Record name 5-Fluoro(6-~2~H)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30575933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione
Reactant of Route 2
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione
Reactant of Route 3
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione
Reactant of Route 5
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione
Reactant of Route 6
6-deuterio-5-fluoro-1H-pyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.